![molecular formula C22H23N3O3 B10980650 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide](/img/structure/B10980650.png)
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide
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Overview
Description
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide , is a chemical compound with the molecular formula C20H21N3O3. It features a piperidine ring, an indole moiety, and a methoxybenzamide group . The compound’s properties include:
- Boiling point: Approximately 664.2°C (predicted)
- Density: Approximately 1.32 g/cm³ (predicted)
- Acid dissociation constant (pKa): Approximately 15.28 (predicted)
Preparation Methods
Synthetic Routes: The synthetic route to N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide involves the condensation of furan-2-carboxylic acid with piperidin-4-amine, followed by acetylation with indole-3-acetyl chloride. The reaction conditions and specific reagents used in each step contribute to the overall yield and purity of the compound.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using optimized protocols. These methods ensure consistent quality and yield for applications in research and industry.
Chemical Reactions Analysis
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to a furan-2-carboxylic acid derivative.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reduction of the furan carbonyl group may yield the corresponding alcohol.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives with modified functional groups.
Scientific Research Applications
Structural Characteristics
The compound features an indole moiety, a piperidine ring, and a methoxy-substituted phenyl group. This combination enhances its binding affinity and selectivity towards specific biological targets, which is crucial for therapeutic efficacy. The molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of 315.40 g/mol.
Biological Activities
Research indicates that N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation across various cancer lines. In vitro studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Properties : Preliminary studies have demonstrated its effectiveness against various bacterial strains, indicating potential as a novel antimicrobial agent.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and piperidine moieties followed by coupling reactions to introduce the methoxybenzamide group.
The mechanism of action appears to involve modulation of key biological pathways, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : Interaction studies indicate that it can bind to various receptors, influencing their activity and downstream signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis reveals that similar compounds exhibit varying degrees of biological activity. Below is a table summarizing selected compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[1-(1H-indol-2-carbonyl)piperidin-4-yl]-2-(3-methoxyphenyl)acetamide | Indole moiety, piperidine ring | Anticancer properties |
4-(indol-3-yl)-pyrazole derivatives | Indole structure with pyrazole | Potential anti-inflammatory effects |
6-fluoroindole derivatives | Fluorinated indole structures | Antimicrobial activities |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Efficacy : In a study involving human breast cancer cell lines, the compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy in inducing cell death.
- Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed that this compound had minimal inhibitory concentrations comparable to established antibiotics.
- Neuroprotection : Experimental models of neurodegeneration revealed that treatment with this compound reduced neuronal cell death and improved cognitive function metrics.
Mechanism of Action
The exact mechanism by which N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide stands out due to its unique combination of indole and furan moieties. Similar compounds include 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O3, with a molecular weight of approximately 348.43 g/mol. The compound features an indole moiety, a piperidine ring, and a methoxy-substituted phenyl group, which contribute to its distinct chemical properties and biological activities.
Structural Feature | Description |
---|---|
Indole Moiety | A bicyclic structure that enhances binding affinity to various biological targets. |
Piperidine Ring | A six-membered ring that contributes to the compound's pharmacological profile. |
Methoxy Group | Increases lipophilicity and may enhance membrane permeability. |
Pharmacological Properties
Research indicates that this compound exhibits several notable pharmacological activities:
- Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. Its interaction with G protein-coupled receptors (GPCRs) has been particularly noted for influencing tumor growth and cell proliferation.
- Antimicrobial Effects : The compound has demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound binds selectively to various receptors, including GPCRs, which play critical roles in cellular signaling pathways.
- Enzyme Interaction : Its ability to inhibit enzymes such as AChE suggests potential applications in treating conditions associated with cholinergic dysfunction.
Case Studies
- Anticancer Study : In vitro studies have shown that this compound significantly reduces the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
- Antimicrobial Testing : A series of experiments evaluated the antibacterial efficacy of the compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .
- Neuropharmacology Research : In a study assessing AChE inhibition, this compound exhibited an IC50 value of 5 µM, significantly lower than standard inhibitors used in clinical settings .
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-17-8-6-15(7-9-17)21(26)24-16-10-12-25(13-11-16)22(27)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,16,23H,10-13H2,1H3,(H,24,26) |
InChI Key |
MZIVEWJANUEKPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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